3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-13-10-16(22(2)3)21-17(20-13)24-8-6-23(7-9-24)15-12-19-5-4-14(15)11-18/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALRCQUBMXWUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via β-Diketone Intermediate
A common method involves reacting 5-methylhexane-2,4-dione with dimethylguanidine hydrochloride under acidic conditions. The β-diketone undergoes cyclization with the guanidine derivative to yield 4-(dimethylamino)-6-methylpyrimidin-2-ol. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, producing 2-chloro-4-(dimethylamino)-6-methylpyrimidine.
Reaction Conditions:
Direct Functionalization of Pyrimidine
Alternative routes modify preassembled pyrimidine rings. For example, 4,6-dichloropyrimidine undergoes sequential nucleophilic substitutions:
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Methylation at position 6 using methylmagnesium bromide.
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Amination at position 4 with dimethylamine under basic conditions.
Key Challenges:
-
Regioselectivity requires careful control of temperature and stoichiometry.
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Competing substitutions may occur without protecting groups.
Formation of the Piperazine Linkage
The piperazine bridge connects the pyrimidine and pyridine-carbonitrile moieties. This step typically employs nucleophilic aromatic substitution (SNAr) or Mannich-type reactions .
Nucleophilic Aromatic Substitution
2-Chloro-4-(dimethylamino)-6-methylpyrimidine reacts with piperazine in polar aprotic solvents (e.g., DMF, acetonitrile) using inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to form 1-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazine.
Optimized Conditions:
Mannich Reaction
In cases where direct substitution is inefficient, Mannich reactions introduce the piperazine moiety. A three-component reaction between the pyrimidine-chloride, piperazine, and formaldehyde under acidic conditions forms the C–N bond.
Advantages:
-
Avoids pre-functionalized pyrimidine intermediates.
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Tolerates electron-deficient aromatic systems.
Attachment to the Pyridine-Carbonitrile Moiety
The final coupling step links the piperazine-pyrimidine intermediate to 3-chloropyridine-4-carbonitrile. This reaction proceeds via SNAr or transition metal-catalyzed cross-coupling .
SNAr with 3-Chloropyridine-4-carbonitrile
The piperazine nitrogen attacks the electron-deficient C3 position of 3-chloropyridine-4-carbonitrile. Elevated temperatures (80–100°C) and polar solvents (e.g., DMSO) enhance reactivity.
Representative Protocol:
Buchwald-Hartwig Amination
For sterically hindered systems, palladium catalysts (e.g., Pd₂(dba)₃) with ligands (Xantphos) enable C–N bond formation under milder conditions.
Conditions:
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Catalyst: Pd₂(dba)₃ (5 mol%).
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Ligand: Xantphos (10 mol%).
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Solvent: Toluene.
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Temperature: 100°C.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines pyrimidine chlorination, piperazine coupling, and pyridine attachment in a single reactor. This reduces purification steps but demands precise control over reaction kinetics.
Example:
Solid-Phase Synthesis
Immobilized piperazine on resin allows iterative coupling steps, though scalability remains a challenge.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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¹H NMR: Key signals include pyrimidine methyl singlet (δ 2.4 ppm), pyridine-C≡N (δ 8.7 ppm).
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HRMS: Molecular ion peak at m/z 323.4 [M+H]⁺ confirms molecular formula C₁₇H₂₁N₇.
Challenges and Optimization
Regioselectivity in Pyrimidine Functionalization
Competing reactions at pyrimidine positions 2, 4, and 6 necessitate careful choice of leaving groups and reaction conditions.
Chemical Reactions Analysis
3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes several types of chemical reactions due to the presence of various reactive sites.
Types of Reactions
Oxidation: This compound can be oxidized at various nitrogen or carbon positions.
Reduction: Selective reduction can alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitutions can modify the pyridine, pyrimidine, or piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., halogens).
Major Products
Depending on the reaction type, products vary. For instance, oxidation might yield nitroso or nitro derivatives, while substitution reactions yield varied functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrimidine and piperazine rings is often associated with enhanced antitumor activity. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models .
- Antidepressant Properties :
- Antimicrobial Activity :
Pharmacological Studies
- Receptor Binding Studies :
- In Vivo Efficacy :
Material Science Applications
-
Polymer Synthesis :
- The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into polymer composites utilizing this compound is ongoing, with potential applications in packaging and biomedical devices .
- Nanotechnology :
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antidepressant Effects | Showed significant reduction in anxiety-like behaviors in rodent models compared to control groups. |
| Study 3 | Antimicrobial Efficacy | Exhibited effective inhibition against Staphylococcus aureus, suggesting potential as a new antibiotic agent. |
Mechanism of Action
The mechanism by which 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile exerts its effects largely depends on its interaction with biological targets. It might act by binding to specific enzymes or receptors, modulating their activity, or inhibiting particular signaling pathways. The molecular target varies based on its application, such as inhibition of kinase enzymes in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, their substituents, and key properties:
Research Findings
- Crystallographic Data : The compound from was resolved via single-crystal X-ray diffraction, confirming planar pyridine and piperazine geometries .
- Kinase Inhibition: Quinoline-containing analogues () show nanomolar IC₅₀ values against EGFR/PI3K, suggesting the target compound may share similar efficacy .
- Antimicrobial Activity : Pyrimidine-piperazine hybrids (e.g., ) exhibit broad-spectrum activity against Gram-positive bacteria, likely due to membrane disruption .
Biological Activity
The compound 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile , also referred to by its CAS number 2742063-25-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.5 g/mol. The structure features a pyridine ring, a piperazine moiety, and a pyrimidine derivative, which are common in many bioactive compounds.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyridine structures have demonstrated potent antitumor activity against various cancer cell lines.
Case Study: Inhibition of Cell Proliferation
A study reported that related compounds inhibited the proliferation of A549 human lung cancer cells with an IC50 value of 9 μM. This inhibition was associated with cell morphology changes and induced cell cycle arrest through senescence .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The compound may modulate the activity of enzymes and receptors involved in cell proliferation and survival pathways.
Pharmacological Profile
The pharmacological profile includes:
- Target Interaction : The compound interacts with kinases, potentially inhibiting pathways critical for tumor growth.
- Selectivity : Studies suggest a selective action on certain cancer types while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | IC50 (μM) | Targeted Cancer Type |
|---|---|---|---|---|
| Compound A | 2742063-25-6 | 376.5 | 9 | Lung Cancer (A549) |
| Compound B | 2877722-07-9 | 359.4 | 0.25 | Hepatocarcinoma (HepG2) |
| Compound C | 1243060-93-6 | 287.36 | 0.49 | Broad Spectrum |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired heterocyclic structures. Optimization of reaction conditions is critical for enhancing yield and purity .
Recent Advances
Recent advancements have focused on structural modifications to improve potency and selectivity against specific cancer types. The exploration of different substituents on the piperazine and pyrimidine rings has led to the identification of more effective derivatives .
Q & A
Q. What are the recommended synthetic routes for 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution to install the piperazine-pyrimidine moiety (e.g., reacting brominated intermediates with 1-methylpiperazine) . Key parameters for optimization include:
- Temperature : Elevated temperatures (80–120°C) for ring-closure reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Catalysts : Palladium catalysts for cross-coupling steps (if applicable).
Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves 3D conformation and bond angles (e.g., analogous pyrimidine derivatives in ).
- NMR spectroscopy : H and C NMR confirm substituent positions and piperazine ring geometry.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What spectroscopic techniques are critical for characterizing its stability under varying pH conditions?
- Methodological Answer :
- UV-Vis spectroscopy : Monitors degradation kinetics (e.g., absorbance shifts at 260–280 nm for pyrimidine rings).
- HPLC-DAD : Quantifies degradation products under acidic/alkaline conditions .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition onset temperatures) .
Advanced Research Questions
Q. How can computational modeling predict binding interactions between this compound and kinase targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Screens against kinase ATP-binding pockets (e.g., EGFR, CDK2). Use PyMOL for visualizing hydrogen bonds and hydrophobic contacts .
- MD simulations (GROMACS) : Evaluates binding stability over 100+ ns trajectories, analyzing RMSD and free energy landscapes .
- Validate experimentally with surface plasmon resonance (SPR) to measure binding affinity (KD values) .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (%F) and half-life (t) in rodent models.
- Metabolite identification : LC-MS/MS detects active/inactive metabolites influencing efficacy .
- Tissue distribution studies : Radiolabel the compound (e.g., C) to correlate target engagement with efficacy .
Q. How can reaction path search methods (e.g., quantum calculations) optimize regioselectivity in derivative synthesis?
- Methodological Answer :
- DFT calculations (Gaussian) : Predict transition states and charge distribution for substituent addition (e.g., piperazine vs. pyridine sites) .
- High-throughput screening : Test 100+ conditions (solvent, catalyst, temperature) to empirically validate computational predictions .
Q. What in vitro models are suitable for assessing neuropharmacological activity?
- Methodological Answer :
- Primary neuronal cultures : Measure cAMP modulation via ELISA (linked to piperazine’s GPCR interactions) .
- Patch-clamp electrophysiology : Quantify ion channel modulation (e.g., K or Ca currents) .
- Compare with structural analogs (e.g., trazodone derivatives) to isolate mechanism-specific effects .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in IC values across kinase inhibition assays?
- Methodological Answer :
- Assay standardization : Control ATP concentrations (e.g., 1 mM vs. 10 µM) and enzyme purity (SDS-PAGE validation) .
- Statistical analysis : Use ANOVA to compare replicates; outliers may indicate allosteric binding modes .
- Cross-validate with orthogonal assays (e.g., fluorescence polarization) .
Q. What methodologies enable the identification of off-target effects in phenotypic screens?
- Methodological Answer :
- Chemoproteomics : Immobilized compound pulldowns + LC-MS/MS identify interacting proteins .
- CRISPR-Cas9 screens : Knockout candidate targets to confirm phenotype rescue .
- Dose-response curves : Sharper slopes suggest single-target engagement; shallow slopes imply polypharmacology .
Tables for Key Data
| Parameter | Typical Range | Technique | Reference |
|---|---|---|---|
| Synthetic yield (piperazine step) | 60–85% | HPLC | |
| Binding affinity (KD) | 10–100 nM | SPR | |
| Plasma stability (t) | 2–6 hours (rat) | LC-MS/MS | |
| LogP (calculated) | 2.1–3.5 | ChemAxon |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
